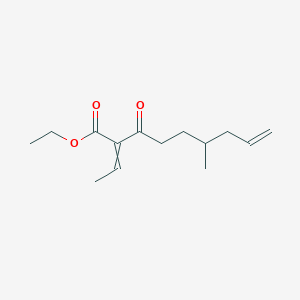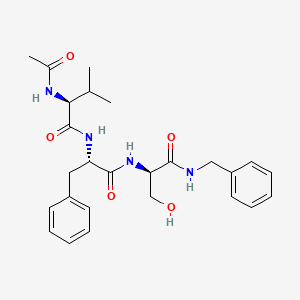![molecular formula C25H18O2 B14193737 1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-90-8](/img/structure/B14193737.png)
1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of naphthopyrans, which are characterized by a naphthalene ring fused to a pyran ring. The presence of diphenyl groups adds to its stability and reactivity, making it a subject of interest in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves the reaction of 2-hydroxy-3-(4,5-diphenyl-1,3-oxazol-2-yl)-1-naphthaldehyde with 1,2,3,3-tetramethyl-3H-indolium perchlorate . This reaction affords a photochromic spiro[indoline-2,3′-naphthopyran] containing a 4,5-diphenyloxazole group in position 5′ of the naphthopyran fragment .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as silver(II) oxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Silver(II) oxide in dimethylformamide under nitrogen atmosphere.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products
Oxidation: Formation of quinones such as deoxyquinone A and 7-methoxyeleutherin.
Reduction: Formation of reduced naphthopyran derivatives.
Substitution: Formation of substituted naphthopyran derivatives.
Applications De Recherche Scientifique
1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one has several applications in scientific research:
Chemistry: Used as a photochromic compound in the study of light-induced reactions and photochromic materials.
Medicine: Investigated for its potential use in drug delivery systems due to its photochromic properties.
Mécanisme D'action
The mechanism of action of 1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible transformation between its colorless and colored forms. This transformation is facilitated by the excitation of the singlet and triplet states, leading to a change in the molecular structure . The presence of oxygen can influence the transient spectra and decay kinetics of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Diphenyl-3H-naphtho[2,1-b]pyran
- Naphtho[2,3-c]pyran-5,10-quinones
- 3a,4,5,6-Tetrahydro-1H,3H-naphtho[1,8-cd]pyran
Uniqueness
1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is unique due to its specific structural configuration and the presence of diphenyl groups, which enhance its stability and reactivity. Its photochromic properties make it particularly valuable in applications requiring light-induced transformations, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
923026-90-8 |
|---|---|
Formule moléculaire |
C25H18O2 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
1,5-diphenyl-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C25H18O2/c26-22-16-27-25(18-11-5-2-6-12-18)21-15-19-13-7-8-14-20(19)23(24(21)22)17-9-3-1-4-10-17/h1-15,25H,16H2 |
Clé InChI |
JHBIYZFLTIABHW-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C2=C(C3=CC=CC=C3C=C2C(O1)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Bis[(ethylsulfanyl)methyl]anthracene](/img/structure/B14193654.png)
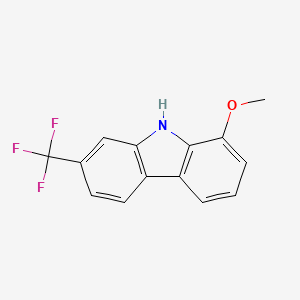
![3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14193662.png)

![2-[4-(4-Chlorobutoxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14193679.png)
![2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14193683.png)
![2-[2-(2-Methylpropoxy)ethoxy]ethanol;phosphoric acid](/img/structure/B14193694.png)
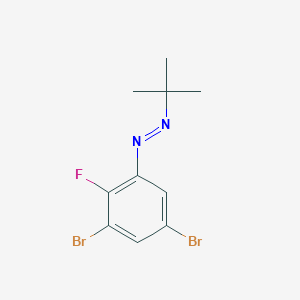
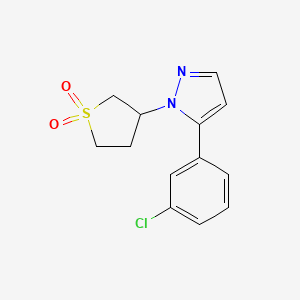
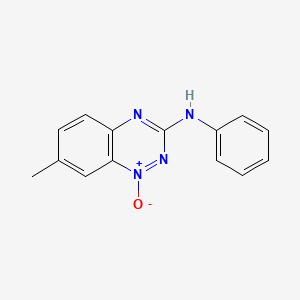
![1-[2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)hydrazinyl]-9H-carbazole](/img/structure/B14193727.png)
![6,13-Bis[(4-pentylphenyl)ethynyl]pentacene](/img/structure/B14193742.png)
